molecular formula C5H4ClNO B146414 2-Chloro-3-hydroxypyridine CAS No. 6636-78-8

2-Chloro-3-hydroxypyridine

Cat. No. B146414
CAS RN: 6636-78-8
M. Wt: 129.54 g/mol
InChI Key: RSOPTYAZDFSMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-hydroxypyridine is a chemical compound that is part of the broader class of hydroxypyridines. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of a chlorine and hydroxyl group on the pyridine ring significantly alters its chemical and physical properties, as well as its reactivity, compared to the parent pyridine molecule.

Synthesis Analysis

The synthesis of derivatives of 2-chloro-3-hydroxypyridine can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-chloro-5-hydroxynicotinonitrile, a related compound, involves starting with 5-amino-2-chloro-3-methylpyridine and involves several conversion steps to obtain the desired metabolite10. Similarly, the synthesis of chiral 2,2'-bipyridine ligands from 2-chloroquinolines involves the formation of cis-dihydrodiol metabolites, which are then further modified to produce hydroxylated bipyridines .

Molecular Structure Analysis

The molecular structure of hydroxypyridine derivatives has been extensively studied using various analytical techniques. For example, the crystal structures of hydrogen-bonded compounds of chloranilic acid with 3-hydroxypyridine have been determined, showing that the molecules are linked by short hydrogen bonds . Additionally, the molecular structures, energies, and vibrational frequencies of conformations of 3-hydroxy-2-nitropyridine molecules have been investigated using ab initio Hartree-Fock and density functional theory methods .

Chemical Reactions Analysis

2-Chloro-3-hydroxypyridine and its derivatives participate in a variety of chemical reactions. For instance, 2-amino-3-hydroxypyridine reacts with 2-chloro-3-nitropyridine to yield products such as 3-hydroxy-3-nitro-2,2-dipyridylamine, which can further undergo base-catalyzed intramolecular condensation to form diazaphenoxazine . The reactivity of 5-chloro-2,4-dihydroxypyridine, a related compound, towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has also been examined .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-3-hydroxypyridine derivatives are influenced by their molecular structure and the presence of functional groups. For example, 2-amino-3-hydroxypyridine forms colored complexes with osmium, which can be used for the spectrophotometric determination of osmium . The effect of hydrogen bonding and intermolecular interactions on the structure of 3-hydroxypyridine betaine hydrochloride monohydrate has been studied, revealing how these interactions affect the compound's properties .

Scientific Research Applications

Tautomeric and Conformational Equilibria

2-Chloro-3-hydroxypyridine has been studied for its effects on the tautomeric and conformational equilibria in compounds like 2-hydroxypyridine/2-pyridone. Research has shown that chlorination at different positions on the ring affects the tautomeric equilibrium, influencing the stability of lactim and lactam forms. These findings are significant in understanding the chemical behavior of chlorinated hydroxypyridines in different environments, including solvents (Calabrese et al., 2017).

Energetics and Structural Analysis

The study of chlorohydroxypyridines, including 2-Chloro-3-hydroxypyridine, involves examining their structure and energetics using experimental techniques like calorimetry and high-level computational calculations. These analyses provide insights into the enthalpies of formation in different phases, contributing to a deeper understanding of their chemical properties (Miranda et al., 2013).

Reactions with Nitrobenzene and Tautomerism

Reactions involving 2-Chloro-3-hydroxypyridine, such as with 1-chloro-2,4,6-trinitrobenzene, highlight its role as an ambidentate nucleophile. This research is crucial for understanding the chemical pathways and the formation of pyridinyl ethers, which have significant implications in organic synthesis and medicinal chemistry (Boga et al., 2001).

Synthesis of Novel Heterocyclic Systems

2-Chloro-3-hydroxypyridine is pivotal in synthesizing new heterocyclic systems like 1-azaphenoxaselenine. This type of research expands the chemical repertoire of heterocyclic compounds, potentially leading to novel pharmaceuticals and materials (Smith et al., 1986).

Enantioselective Synthesis Applications

This compound plays a role in the enantioselective synthesis of complex organic molecules like pseudoconhydrine. Such studies are important for developing asymmetric synthesis methods, a key aspect in the production of chiral drugs (Sakagami et al., 1996).

Catalysis in Organic Reactions

Research has also explored the use of 2-Chloro-3-hydroxypyridine in catalyzing various organic reactions, demonstrating its versatility and importance in synthetic chemistry (Bhat et al., 2019).

Safety And Hazards

“2-Chloro-3-hydroxypyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPTYAZDFSMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022243
Record name 2-Chloro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hydroxypyridine

CAS RN

6636-78-8
Record name 2-Chloro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6636-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006636788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-pyridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-3-PYRIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY212Q0S3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-hydroxypyridine
Reactant of Route 2
2-Chloro-3-hydroxypyridine
Reactant of Route 3
2-Chloro-3-hydroxypyridine
Reactant of Route 4
2-Chloro-3-hydroxypyridine
Reactant of Route 5
2-Chloro-3-hydroxypyridine
Reactant of Route 6
2-Chloro-3-hydroxypyridine

Citations

For This Compound
101
Citations
MS Miranda, MAR Matos, VMF Morais - The Journal of Chemical …, 2013 - Elsevier
… In this work we report the standard molar enthalpies of formation of three chlorohydroxypyridine: 2-chloro-3-hydroxypyridine (2-Cl-3-OHPy), 2-chloro-6-hydroxypyridine (2-Cl-6-OHPy) …
Number of citations: 3 www.sciencedirect.com
HJ Den Hertog, J De Bruyn - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… 6-chloro-2-hydroxypyridine and from 2-bromo-3-ethoxypyrine, 2-chloro-3-hydroxypyridine are formed together with the corresponding dihydroxypyridines. During the heating of 5-bromo…
Number of citations: 23 onlinelibrary.wiley.com
E Spinner - Spectrochimica Acta Part A: Molecular Spectroscopy, 1986 - Elsevier
… SRIVASTAVA and PRASAD [1] did not come to grips with the ionization equilibria of 2-chloro-3hydroxypyridine. Not merely is N/10 sulphuric acid, which they used, too dilute an acid to …
Number of citations: 7 www.sciencedirect.com
VR Hathwar - 2013 - etd.iisc.ac.in
… Chapter 1 describes the quantitative analysis of Cl∙∙∙Cl intermolecular interactions in compounds 2-chloro-3-quinolinyl methanol, 2-chloro-3-hydroxypyridine and 2-chloro-3-chloromethyl…
Number of citations: 0 etd.iisc.ac.in
M Soukri, S Lazar, MD Pujol, M Akssira, JM Leger… - Tetrahedron, 2003 - Elsevier
… To a suspension of NaH (335 mg of 60% oil dispersion, 14.78 mmol) in DMF (10 mL) was added dropwise a solution of 2-chloro-3-hydroxypyridine (1.24 g, 9.6 mmol) in DMF (10 mL). …
Number of citations: 16 www.sciencedirect.com
PL Wang, HS Zeng, SS Kang… - … Section E: Structure …, 2007 - scripts.iucr.org
… The title compound, C 7 H 5 ClF 3 NO, was synthesized by the reaction of 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane. The pyridine ring and the O and Cl atoms are …
Number of citations: 3 scripts.iucr.org
WS Yue, JJ Li - Organic Letters, 2002 - ACS Publications
… As depicted in Scheme 4, commercially available 2-chloro-3-hydroxypyridine was phenylated using triphenylbismuth(V) diacetate in the presence of Cu(II) pivaloate to provide diaryl …
Number of citations: 63 pubs.acs.org
MN Reddy, PP Kumar… - Green Chemistry Letters …, 2017 - Taylor & Francis
… , herein, report for the first time a simple and efficient one-pot synthesis of isoxazolyl pyrido-1,4-oxazinones from isoxazole amine, chloroacetyl chloride, and 2-chloro-3-hydroxypyridine …
Number of citations: 11 www.tandfonline.com
VR Hathwar, TNG Row - The Journal of Physical Chemistry A, 2010 - ACS Publications
The experimental charge density distribution in three compounds, 2-chloro-3-quinolinyl methanol, 2-chloro-3-hydroxypyridine, and 2-chloro-3-chloromethyl-8-methylquinoline, has been …
Number of citations: 135 pubs.acs.org
K Smith, I Matthews, NM Hulme… - Journal of the Chemical …, 1986 - pubs.rsc.org
… A successful synthesis of compound (2) (77% yield) was obtained by the reaction of ethanolic sodium hydrogen selenide with 2-chloro-3-hydroxypyridine (5) [equation (2)], the sodium …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.